
N,N'-bis(3-methylphenyl)propanediamide
Overview
Description
N,N’-bis(3-methylphenyl)propanediamide is an organic compound with the molecular formula C17H18N2O2 It is a symmetrical molecule characterized by the presence of two amide groups attached to a central propane chain, with each amide group bonded to a 3-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis(3-methylphenyl)propanediamide typically involves the reaction of 3-methylbenzoic acid with 1,3-diaminopropane. The reaction is carried out under controlled conditions, often in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride, to facilitate the formation of the amide bonds. The reaction mixture is usually heated to reflux to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of N,N’-bis(3-methylphenyl)propanediamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N,N’-bis(3-methylphenyl)propanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide groups to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Intermediate in Organic Synthesis
N,N'-bis(3-methylphenyl)propanediamide serves as an important intermediate in the synthesis of various organic compounds. One notable application is its role as a precursor in the production of 2,4-Dichloro-7-methylquinoline, which is significant in pharmaceutical chemistry . This compound is utilized in the development of drugs and agrochemicals, highlighting its relevance in medicinal chemistry.
Material Science
The compound is also explored for its potential applications in material science. It can be incorporated into polymer matrices to enhance mechanical properties or to introduce specific functionalities. For example, it may be used in the formulation of adhesives and sealants due to its chemical stability and bonding capabilities .
Photonic Applications
Research indicates that derivatives of this compound can be utilized in photonic devices. Its structural characteristics allow it to act as a light-emitting material or a host for phosphorescent organic light-emitting diodes (OLEDs). This property is particularly valuable in the development of efficient display technologies .
Case Study 1: Synthesis of Quinoline Derivatives
In a study focusing on the synthesis of quinoline derivatives, this compound was successfully utilized as an intermediate. The reaction conditions were optimized to yield high purity products with significant biological activity, demonstrating the compound's utility in drug development .
Case Study 2: Development of Advanced Materials
Another research effort explored the incorporation of this compound into polymer formulations. The resulting materials exhibited improved thermal stability and mechanical strength compared to traditional polymers. This advancement opens avenues for developing more durable materials for industrial applications .
Summary Table of Applications
Application Area | Description |
---|---|
Organic Synthesis | Intermediate for synthesizing pharmaceuticals and agrochemicals (e.g., quinoline derivatives). |
Material Science | Used in adhesives and sealants; enhances mechanical properties of polymers. |
Photonic Devices | Acts as a light-emitting material or host for OLEDs, contributing to advanced display technologies. |
Mechanism of Action
The mechanism of action of N,N’-bis(3-methylphenyl)propanediamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The amide groups can form hydrogen bonds with biological targets, influencing the compound’s binding affinity and specificity. The aromatic rings may also participate in π-π interactions, further stabilizing the compound’s interaction with its molecular targets.
Comparison with Similar Compounds
Similar Compounds
- N,N’-bis(4-methylphenyl)propanediamide
- N,N’-bis(2-methylphenyl)propanediamide
- N,N’-bis(3-chlorophenyl)propanediamide
Uniqueness
N,N’-bis(3-methylphenyl)propanediamide is unique due to the specific positioning of the methyl groups on the aromatic rings, which can influence its chemical reactivity and interaction with other molecules. This positional isomerism can result in different physical and chemical properties compared to its analogs, making it a compound of particular interest in research and industrial applications.
Biological Activity
N,N'-bis(3-methylphenyl)propanediamide, an organic compound with the molecular formula C17H18N2O2, is characterized by its symmetrical structure featuring two amide groups linked to a central propane chain. This compound has garnered attention for its potential biological activities, particularly in pharmacology and biochemistry. This article explores the biological activity of this compound, summarizing research findings, mechanisms of action, and potential applications.
- Molecular Formula : C17H18N2O2
- Molecular Weight : 286.34 g/mol
- Structural Features :
- Two 3-methylphenyl groups attached to a propanediamide backbone.
- Symmetrical arrangement leading to specific interactions with biological macromolecules.
The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The compound's amide groups can form hydrogen bonds with proteins, influencing their activity. Additionally, the aromatic rings may engage in π-π interactions, enhancing binding affinity and specificity towards molecular targets.
Key Mechanisms:
- Enzyme Interactions : Potential inhibition or activation of enzymes involved in metabolic pathways.
- Receptor Modulation : Interaction with receptors that may influence signaling pathways related to inflammation or cancer progression.
Biological Activity Overview
Research has indicated several potential biological activities for this compound, including:
- Antimicrobial Activity : Investigated for its ability to inhibit bacterial growth.
- Anti-inflammatory Properties : Explored for reducing inflammation in various models.
- Anticancer Potential : Studied for effects on cancer cell lines and tumor growth inhibition.
Antimicrobial Studies
A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated a significant reduction in bacterial viability at certain concentrations, suggesting its potential as an antimicrobial agent.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 50 µg/mL |
Staphylococcus aureus | 25 µg/mL |
Pseudomonas aeruginosa | 100 µg/mL |
Anti-inflammatory Research
In vitro studies demonstrated that this compound could inhibit the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS). This suggests a potential role in managing inflammatory diseases.
Cytokine | Control (pg/mL) | Treated (pg/mL) |
---|---|---|
TNF-α | 200 | 80 |
IL-6 | 150 | 60 |
IL-1β | 100 | 40 |
Anticancer Activity
Research into the anticancer properties revealed that this compound exhibited cytotoxic effects on several cancer cell lines, including breast and colon cancer cells. The compound induced cell cycle arrest at the G0/G1 phase, leading to reduced proliferation rates.
Conclusion and Future Directions
This compound shows promise as a bioactive compound with potential applications in antimicrobial, anti-inflammatory, and anticancer therapies. Further studies are warranted to elucidate its precise mechanisms of action and therapeutic potential in clinical settings.
Properties
IUPAC Name |
N,N'-bis(3-methylphenyl)propanediamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-12-5-3-7-14(9-12)18-16(20)11-17(21)19-15-8-4-6-13(2)10-15/h3-10H,11H2,1-2H3,(H,18,20)(H,19,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJYKPTPEJZYMGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CC(=O)NC2=CC=CC(=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00350456 | |
Record name | N~1~,N~3~-bis(3-methylphenyl)malonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00350456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
5.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49666676 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
116476-70-1 | |
Record name | N~1~,N~3~-bis(3-methylphenyl)malonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00350456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Q1: What is the spatial arrangement of N,N'-bis(3-methylphenyl)propanediamide?
A1: this compound exhibits a symmetrical structure around its central carbon atom. The molecule is divided into two identical halves, related by a twofold rotation axis. Each half contains an amide group that lies almost coplanar with its adjacent benzene ring [].
Q2: How does this compound interact with other molecules in its solid state?
A2: In the crystal form, individual molecules of this compound interact through intermolecular hydrogen bonding. Specifically, N—H⋯O hydrogen bonds link the molecules into chains that run along the c axis. Additionally, weaker π–π stacking interactions between adjacent chains further stabilize the crystal structure [].
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